4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
CAS No.: 618074-11-6
Cat. No.: VC16113921
Molecular Formula: C29H28N2O4
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618074-11-6 |
|---|---|
| Molecular Formula | C29H28N2O4 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | (4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C29H28N2O4/c1-4-16-35-24-13-11-23(12-14-24)27(32)25-26(22-9-7-21(8-10-22)19(2)3)31(29(34)28(25)33)18-20-6-5-15-30-17-20/h4-15,17,19,26,32H,1,16,18H2,2-3H3/b27-25+ |
| Standard InChI Key | CQFQMAOBTNTHDP-IMVLJIQESA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHNO
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Molecular Weight: Approximately 415.49 g/mol
Functional Groups
This compound contains:
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A pyrrolidone core (a five-membered lactam ring).
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A hydroxy group (-OH) at the third position.
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A benzoyl group substituted with an allyloxy moiety.
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A pyridinylmethyl group, which introduces aromaticity and nitrogen functionality.
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An isopropyl-substituted phenyl group, contributing to hydrophobic interactions.
General Synthetic Approach
The synthesis of this compound typically involves:
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Formation of the pyrrolidone core via cyclization reactions.
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Attachment of the benzoyl group through acylation reactions.
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Functionalization with an allyloxy substituent, using allyl bromide or similar reagents.
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Introduction of the pyridinylmethyl group, often via nucleophilic substitution or reductive amination.
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Final steps include purification through crystallization or chromatographic techniques.
Challenges in Synthesis
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Maintaining regioselectivity during substitution reactions.
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Avoiding side reactions due to the reactive allyloxy and hydroxy groups.
Drug Design Implications
The compound's diverse functional groups make it a promising candidate for:
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Structure-based drug design (SBDD).
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Fragment-based drug discovery (FBDD).
Spectroscopic Techniques
To confirm its structure:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR can identify functional groups and their connectivity.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detects functional groups like -OH, -C=O, and aromatic rings.
Crystallographic Studies
X-ray crystallography could provide insights into intermolecular interactions, aiding in understanding its biological activity.
Research Prospects
This compound’s unique structure warrants further investigation into:
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Biological Screening: Testing for antimicrobial, anticancer, and anti-inflammatory activities.
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Derivatization Studies: Modifying substituents to enhance potency or selectivity.
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Computational Studies: Molecular docking and dynamics simulations to predict binding affinities with biological targets.
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